1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C12H12N2O3S. This compound is characterized by the presence of a benzothiazole ring fused with an azetidine ring, which is further substituted with a methoxy group and a carboxylic acid group.
Preparation Methods
The synthesis of 1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation using methyl iodide and a base.
Formation of the Azetidine Ring: The azetidine ring is formed by the reaction of the benzothiazole derivative with an appropriate azetidine precursor under acidic or basic conditions.
Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature
Chemical Reactions Analysis
1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylate salt
Scientific Research Applications
1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Receptor Binding: It may bind to certain receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular replication
Comparison with Similar Compounds
1-(5-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be compared with similar compounds such as:
1-(6-Methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid: This compound has a similar structure but with the methoxy group at a different position, which may result in different chemical and biological properties.
1-(5-Methoxy-1,3-benzothiazol-2-yl)pyrrolidine-3-carboxylic acid: This compound has a pyrrolidine ring instead of an azetidine ring, which could affect its reactivity and biological activity.
Properties
IUPAC Name |
1-(5-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-17-8-2-3-10-9(4-8)13-12(18-10)14-5-7(6-14)11(15)16/h2-4,7H,5-6H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBWYWGYUBGYTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)N3CC(C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.